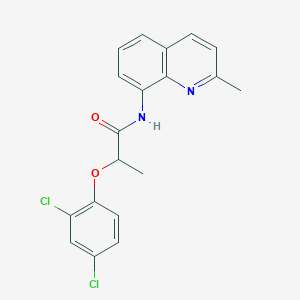![molecular formula C23H20N2O3 B15018583 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15018583.png)
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives.
Métodos De Preparación
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide typically involves the reaction of 2-amino-1,3-benzoxazole with 2-methyl-3-nitrobenzoic acid, followed by reduction and subsequent coupling with 4-ethoxybenzoyl chloride. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoxazole and benzamide moieties. .
Aplicaciones Científicas De Investigación
Medicine: It has shown promising anticancer activity in vitro, particularly against human colorectal carcinoma cell lines. Additionally, it has potential anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide involves its interaction with various molecular targets and pathways. It is known to generate reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells . The compound also disrupts mitochondrial membrane potential, further contributing to its antiproliferative effects . Additionally, it may inhibit specific enzymes and receptors involved in microbial growth and inflammation .
Comparación Con Compuestos Similares
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide can be compared with other benzoxazole derivatives, such as:
N-[3-(benzimidazol-2-ylamino)phenyl]amine: This compound also exhibits anticancer activity but has a different mechanism of action and target specificity.
2-phenyl benzoxazole sulfonamide: Known for its antimycobacterial activity, this compound targets the enzyme inhA in Mycobacterium tuberculosis.
3-benzoxazol-2-yl-coumarins: These compounds are used for their fluorescent properties and have applications in material science.
This compound stands out due to its unique combination of antimicrobial, anticancer, and anti-inflammatory activities, making it a versatile compound for various scientific research applications.
Propiedades
Fórmula molecular |
C23H20N2O3 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C23H20N2O3/c1-3-27-17-13-11-16(12-14-17)22(26)24-19-9-6-7-18(15(19)2)23-25-20-8-4-5-10-21(20)28-23/h4-14H,3H2,1-2H3,(H,24,26) |
Clave InChI |
QHKITALJMZGNOC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B15018503.png)


![1,6-bis(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15018518.png)
![2-(2-Bromo-4-chlorophenoxy)-N'-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide](/img/structure/B15018527.png)
![N-({N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B15018548.png)
![ethyl 2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B15018556.png)
![N-[2-{(2E)-2-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydrazinyl}-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl]benzamide](/img/structure/B15018564.png)
![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B15018568.png)
![4-chloro-3,5-dimethyl-2-nitro-6-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15018570.png)
![2-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B15018577.png)
![2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B15018584.png)


